molecular formula C16H18N4O3 B2725241 4-[8-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine CAS No. 2191214-07-8

4-[8-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

Cat. No.: B2725241
CAS No.: 2191214-07-8
M. Wt: 314.345
InChI Key: DAICGEZRAYVRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[8-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in a wide array of cancers. The compound exerts its effect by targeting the kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream effectors, leading to the induction of apoptosis and the inhibition of tumor cell growth. Its primary research value lies in the investigation of oncogenic signaling, particularly in the context of PI3K/AKT/mTOR pathway dysregulation in cancer therapeutics . Researchers utilize this inhibitor to elucidate the specific contributions of this pathway in disease models, to study mechanisms of drug resistance, and to explore potential synergistic effects in combination therapy regimens. The furan-2-carbonyl and morpholine substituents on the pyrido[2,3-d]pyrimidine core are key structural features that contribute to its binding affinity and kinase selectivity profile, making it a valuable chemical probe for preclinical cancer research. Studies involving this compound help validate the PI3K/AKT axis as a therapeutic target and contribute to the development of novel targeted anticancer agents.

Properties

IUPAC Name

furan-2-yl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-15(13-4-2-8-23-13)20-5-1-3-12-11-17-16(18-14(12)20)19-6-9-22-10-7-19/h2,4,8,11H,1,3,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAICGEZRAYVRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. The process often starts with the preparation of the furan ring, followed by the construction of the dihydropyridopyrimidine core. The morpholine ring is then introduced through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

General Chemical Reactions of Pyrido[2,3-d]pyrimidines

While specific reactions for "4-[8-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine" are not detailed, similar compounds can undergo various transformations:

  • Cross-Coupling Reactions : Compounds with halogen substituents can undergo cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig to introduce aryl or alkyl groups .

  • Nucleophilic Substitution : Morpholine rings can participate in nucleophilic substitution reactions, potentially replacing or modifying the furan-2-carbonyl group.

  • Hydrolysis : The carbonyl group attached to the furan ring might undergo hydrolysis under acidic or basic conditions.

Potential Synthetic Pathways

To synthesize or modify compounds like "this compound," one might consider the following strategies:

  • Construction of the Pyrido[2,3-d]pyrimidine Core : This can be achieved through cyclization reactions involving guanidine systems or by starting with preformed pyrimidine or pyridone rings .

  • Introduction of the Furan-2-Carbonyl Group : This could involve acylation reactions or the use of furan-2-carboxylic acid derivatives.

  • Attachment of the Morpholine Moiety : This might involve nucleophilic substitution or reductive amination reactions.

Data Tables for Related Compounds

Since specific data for "this compound" is not available, here is a general table summarizing some reactions of related pyrido[2,3-d]pyrimidines:

Reaction Type Starting Material Conditions Product Yield
Suzuki-MiyauraHalogenated pyrimidinePd(PPh3)4, Cs2CO3, 1,4-dioxane/H2OArylated pyrimidine70-90%
Buchwald-HartwigAryl halide, aminePd(OAc)2, NaOtBu, tolueneN-Arylated amine80-95%
Nucleophilic SubstitutionMorpholine derivativeNaH, DMFSubstituted morpholine60-80%

These reactions are illustrative of the types of transformations that might be applicable to compounds with similar structures.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that combines a pyrido-pyrimidine core with a morpholine moiety and a furan-2-carbonyl substituent. This configuration enhances its solubility and biological activity, making it a valuable candidate for drug development. The molecular formula is approximately C16H16N4O3 with a molecular weight of about 325.3651 g/mol.

Research indicates that compounds similar to 4-[8-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and related derivatives:

Compound Structural Features Biological Activity
4-[8-(pyridine-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholineSimilar pyrido-pyrimidine coreAnticancer properties
4-(1-Piperidinylmethyl)pyrido[2,3-d]pyrimidineContains piperidine instead of morpholineAntimicrobial activity
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidineAlkenyl ether substituentPotential anticancer effects

Medicinal Chemistry Applications

  • Anticancer Research : The compound's ability to interact with various biological targets positions it as a potential anticancer agent. Studies have shown that pyrido-pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth.
  • Antimicrobial Activity : Some derivatives exhibit promising antimicrobial properties against various pathogens. This makes them suitable candidates for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Synthesis and Development

The synthesis of this compound can be achieved through various methods involving condensation reactions and cross-coupling techniques. Researchers are continually exploring new synthetic pathways to enhance yield and reduce production costs.

Case Studies and Research Findings

  • Pyrido-Pyrimidine Derivatives in Cancer Therapy : A study published in Pharmaceuticals demonstrated that certain pyrido-pyrimidine derivatives showed enhanced activity against cancer cell lines compared to traditional chemotherapeutics. These compounds were found to target the ephrin receptor family associated with tumor progression .
  • Antimicrobial Efficacy : Research has indicated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria. This highlights the potential for developing new therapeutic agents to combat antibiotic resistance .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of related compounds revealed mechanisms involving the inhibition of pro-inflammatory cytokines. This suggests a pathway for developing treatments for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[8-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Pyrido[2,3-d]pyrimidine Cores

Compound 7a (7-(Morpholino(2-phenylhydrazono)methyl)-2-thioxo-5-(p-tolyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one)
  • Core: Pyrido[2,3-d]pyrimidine with a thioxo group at position 2 and a phenylhydrazono-morpholine substituent.
  • Key Differences :
    • Substitution at position 2 includes a thioxo group instead of a direct morpholine linkage.
    • Lacks the furan-2-carbonyl group at position 8.
  • Synthesis: Prepared via reflux of intermediates with morpholine in ethanol .
  • Activity : Exhibits antitumor properties in molecular docking studies, likely due to interactions with kinase domains .
Voxtalisib (SAR245408, XL765)
  • Core : Pyrido[2,3-d]pyrimidine with morpholine at position 4 and additional aryl/heteroaryl substitutions.
  • Key Differences :
    • Substitutions at positions 4 and 7 include methyl and aryl groups.
    • Clinically validated as a dual PI3K/mTOR inhibitor with applications in cancer therapy .

Pyrido[4,3-d]pyrimidine Derivatives

4-(5-Chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine (Intermediate 1a)
  • Core : Pyrido[4,3-d]pyrimidine, a positional isomer of the target compound.
  • Key Differences :
    • Chlorine at position 5 and iodine at position 8.
    • Used in Suzuki cross-coupling reactions to introduce aryl groups at position 8 for PI3K inhibitor development .
  • Synthesis : Optimized conditions (Pd(PPh₃)₄, dioxane, 110°C) enable selective coupling at position 8, demonstrating the importance of halogen reactivity in functionalization .
4-(8-Bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine (Intermediate 1b)
  • Core : Similar to 1a but with bromine at position 8.
  • Key Differences :
    • Bromine substitution leads to poorer selectivity in cross-coupling compared to iodine in 1a.
    • Reactivity influenced by electronic effects of substituents .

Thieno and Furopyrimidine Analogs

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine
  • Core: Thieno[3,2-d]pyrimidine with morpholine at position 4.
  • Key Differences :
    • Sulfur atom in the fused ring alters electronic properties compared to nitrogen in pyrido-pyrimidines.
    • Used in kinase inhibitor synthesis, emphasizing the role of heteroatom positioning in target binding .
2-Arylamino-6-methyl-4-morpholino-furo[2,3-d]pyrimidine-5-formamide (8a-8c)
  • Core : Furo[2,3-d]pyrimidine with a morpholine group.
  • Key Differences :
    • Furan ring instead of pyridine in the fused system.
    • Formamide group at position 5 may enhance solubility or hydrogen-bonding interactions .

Biological Activity

The compound 4-[8-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Structural Characteristics

This compound features a pyrido-pyrimidine core fused with a morpholine moiety and a furan-2-carbonyl substituent . Its molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of approximately 325.3651 g/mol. The unique combination of functional groups enhances its solubility and biological activity, making it a promising candidate in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

  • Condensation Reactions : Utilizing furan derivatives and pyrido-pyrimidine precursors.
  • Cyclization Techniques : Involving morpholine derivatives to form the final structure.
  • Functional Group Modifications : To enhance biological activity and solubility.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Properties : The compound shows potential in inhibiting cancer cell proliferation through various mechanisms.
  • Antimicrobial Activity : Similar structures have demonstrated effectiveness against various bacterial strains.
  • Inhibition of Hypoxia-Inducible Factors (HIF) : Compounds with furan moieties can activate HIF pathways, which are crucial for cellular responses to low oxygen levels.

Case Studies and Research Findings

  • Inhibition of FIH-1 :
    A study synthesized furan- and thiophene-2-carbonyl derivatives that inhibited factor inhibiting HIF-1 (FIH-1), suggesting potential applications in activating HIF pathways without hypoxic conditions .
  • Anticancer Activity :
    Compounds sharing structural similarities with this compound have shown anticancer properties in various assays. For instance, a related pyrido-pyrimidine derivative exhibited significant cytotoxicity against cancer cell lines such as HeLa and HepG2 .
  • Mechanism of Action :
    Interaction studies indicate that this compound can engage with multiple biological targets. The specific binding affinity and inhibitory effects on certain enzymes are critical for understanding its therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-[8-(pyridine-2-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholineSimilar pyrido-pyrimidine coreAnticancer properties
4-(1-Piperidinylmethyl)pyrido[2,3-d]pyrimidineContains piperidine instead of morpholineAntimicrobial activity
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidineAlkenyl ether substituentPotential anticancer effects

Q & A

Q. Table 1: Comparative Reactivity of Acylating Agents

Acyl GroupReaction Time (h)Yield (%)Byproduct Formation
Furan-2-carbonyl678<5% (furan-2-acid)
Thiophene-2-carbonyl86512% (thiophene dimer)
Benzoyl125020% (benzamide)

Q. Table 2: Solubility in Co-Solvent Systems

Co-Solvent (% v/v)Solubility (mg/mL)Crystallinity (PXRD)
PEG-400 (15%)2.8Amorphous
β-cyclodextrin (10%)1.5Partially crystalline
DMSO (5%)4.2N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.